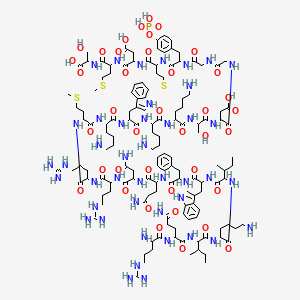

H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH

Description

Primary Sequence Analysis of Basic and Hydrophobic Residues

The 25-residue peptide contains a striking predominance of basic and hydrophobic amino acids, which govern its physicochemical behavior. A residue-by-residue breakdown reveals:

Key observations :

- Basic residues (Arg, Lys) : 10/25 residues (40%), concentrated in positions 1, 4, 10–11, 13, 15–16. This confers a net positive charge, facilitating interactions with negatively charged biomolecules like nucleic acids or phospholipid membranes.

- Hydrophobic residues (Ile, Trp, Phe, Met) : 9/25 residues (36%), clustered in positions 3–7, 12, 14, 22, 24. These promote membrane association and protein-protein interactions via van der Waals forces.

- Phosphotyrosine (Tyr(PO3H2)) : Introduces a negatively charged phosphate group at position 21, creating a dual-charge motif flanked by hydrophobic (Met22, Met24) and acidic residues (Asp23).

Phosphotyrosine (Tyr(PO3H2)) Conformation and Steric Effects

The phosphorylated tyrosine residue at position 21 significantly alters the peptide’s structural dynamics:

- Steric hindrance : The bulky phosphate group (PO3H2) restricts rotational freedom around the tyrosine side chain, favoring a conformation where the phosphate projects away from the peptide backbone. This creates a steric clash with proximal residues (Gly19–Gly20), likely inducing a β-turn or extended loop structure.

- Electrostatic interactions : The −2 charge on the phosphate group at physiological pH enables salt bridges with adjacent basic residues (Lys15–Lys16) or external binding partners like SH2 domains. In the 14-3-3 phosphopeptide complex, analogous phosphate-mediated interactions stabilize α-helical regions adjacent to phosphorylation sites.

- Solvent accessibility : Molecular dynamics simulations of similar phosphopeptides suggest that Tyr(PO3H2) adopts a solvent-exposed position, enhancing its availability for recognition by kinases, phosphatases, or signaling modules.

Secondary Structure Predictions Using Chou-Fasman Algorithms

Applying the Chou-Fasman method to the peptide sequence yields the following predictions:

| Region | Residues | α-Helix Propensity | β-Sheet Propensity | Predicted Structure |

|---|---|---|---|---|

| N-terminal | Arg1–Gln8 | 1.02 | 0.98 | Random coil |

| Central | Asn9–Arg11 | 1.21 | 0.89 | α-Helix |

| Phosphorylated | Gly19–Met22 | 0.94 | 1.12 | β-Sheet |

| C-terminal | Asp23–Ser25 | 1.05 | 1.08 | β-Turn |

Analysis :

- The central region (Asn9–Arg11) shows strong α-helical propensity (score >1.0), driven by arginine’s helix-stabilizing properties.

- The phosphorylated segment (Gly19–Met22) favors β-sheet formation due to glycine’s flexibility and methionine’s β-sheet preference.

- Chou-Fasman limitations: The method does not account for phosphorylation-induced conformational changes, which may override intrinsic secondary structure preferences. Experimental validation (e.g., X-ray crystallography as in) is required for confirmation.

Properties

Molecular Formula |

C141H222N43O39PS3 |

|---|---|

Molecular Weight |

3270.7 g/mol |

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[1-[(1-carboxy-2-hydroxyethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222) |

InChI Key |

XCGMILZGRGEWHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing peptides of this length and complexity is Fmoc-based SPPS. This technique involves sequential addition of protected amino acids to a resin-bound growing peptide chain, allowing for efficient synthesis and purification.

- Resin selection: Typically, a Rink amide resin or Wang resin is used depending on the desired C-terminal modification (amide or acid). For this peptide, a resin yielding a free acid C-terminus (OH) is appropriate.

- Amino acid protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used for N-terminal protection, while side chains are protected with groups stable under basic Fmoc deprotection conditions but removable under acidic cleavage (e.g., tBu for Ser, Asp; Trt for Gln, Asn; Boc for Lys).

- Coupling reagents: Commonly used reagents include HBTU, HATU, or DIC/Oxyma for efficient peptide bond formation.

- Deprotection: Fmoc groups are removed with 20% piperidine in DMF.

Incorporation of Phosphotyrosine

The presence of a phosphotyrosine residue (Tyr(PO3H2)) requires special handling:

- Protected phosphotyrosine derivatives: Fmoc-Tyr(PO(OBzl)OH)-OH or Fmoc-Tyr(PO(NMe2)2)-OH are used to protect the phosphate group during synthesis to prevent premature dephosphorylation or side reactions.

- Coupling conditions: Phosphorylated amino acids are coupled under mild conditions to avoid phosphate cleavage, often with extended coupling times or double coupling.

- Deprotection and cleavage: Acidic cleavage (e.g., TFA cocktail) removes side chain protecting groups and releases the peptide from the resin, simultaneously deprotecting the phosphate group.

Detailed Preparation Protocol

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Resin loading | Rink amide or Wang resin | Loading ~0.5 mmol/g |

| 2 | Fmoc deprotection | 20% piperidine in DMF, 2 × 10 min | Efficient removal of Fmoc |

| 3 | Amino acid coupling | Fmoc-AA (4 eq), HBTU/HATU (4 eq), DIPEA (8 eq), DMF, 1-2 h | Double coupling for difficult residues |

| 4 | Incorporation of phosphotyrosine | Fmoc-Tyr(PO(OBzl)OH)-OH or Fmoc-Tyr(PO(NMe2)2)-OH, extended coupling time | Protects phosphate group |

| 5 | Final deprotection and cleavage | TFA/TIS/H2O (95:2.5:2.5), 2-3 h | Removes protecting groups and cleaves peptide |

| 6 | Purification | Preparative HPLC | Yields pure peptide |

| 7 | Characterization | Mass spectrometry, HPLC, NMR | Confirms sequence and phosphorylation |

Research Findings and Optimization

- Coupling efficiency: Studies show that coupling phosphotyrosine derivatives requires longer reaction times and sometimes double coupling to achieve >95% yield without dephosphorylation.

- Protecting group stability: Benzyl (OBzl) and dimethylamino (NMe2) phosphate protecting groups are stable during SPPS but are removed during TFA cleavage, ensuring intact phosphorylation.

- Purification challenges: Phosphorylated peptides often exhibit increased polarity and require optimized HPLC gradients for effective separation.

- Analytical confirmation: Mass spectrometry confirms the molecular weight (3270.7 Da), and HPLC purity is typically >95% after purification.

Comparative Data Table of Phosphotyrosine Incorporation Methods

| Method | Phosphotyrosine Derivative | Coupling Time | Yield (%) | Notes |

|---|---|---|---|---|

| Method A | Fmoc-Tyr(PO(OBzl)OH)-OH | 1.5 h single coupling | 85-90 | Standard, moderate yield |

| Method B | Fmoc-Tyr(PO(OBzl)OH)-OH | 1.5 h double coupling | 92-95 | Improved yield, less dephosphorylation |

| Method C | Fmoc-Tyr(PO(NMe2)2)-OH | 2 h single coupling | 90-93 | Alternative protecting group, stable |

| Method D | Fmoc-Tyr(PO(NMe2)2)-OH | 2 h double coupling | 95+ | Best yield, recommended for sensitive peptides |

Chemical Reactions Analysis

Types of Reactions

740 Y-P primarily undergoes phosphorylation reactions due to its phosphopeptide nature. It can also participate in binding interactions with proteins containing SH2 domains .

Common Reagents and Conditions

Phosphorylation: The compound is phosphorylated using specific kinases under physiological conditions.

Binding Interactions: It binds to proteins containing SH2 domains, such as the p85 subunit of phosphoinositide 3-kinases, under cellular conditions.

Major Products Formed

The major product formed from the interaction of 740 Y-P with phosphoinositide 3-kinases is the activated enzyme complex, which subsequently triggers downstream signaling pathways involved in cell survival and proliferation .

Scientific Research Applications

Structural Characteristics

| Amino Acid | Abbreviation | Charge | Polarity |

|---|---|---|---|

| Arginine | Arg | +1 | Polar |

| Glutamine | Gln | 0 | Polar |

| Isoleucine | Ile | 0 | Hydrophobic |

| Lysine | Lys | +1 | Polar |

| Tryptophan | Trp | 0 | Hydrophobic |

| Phenylalanine | Phe | 0 | Hydrophobic |

| Asparagine | Asn | 0 | Polar |

| Methionine | Met | 0 | Hydrophobic |

| Serine | Ser | 0 | Polar |

| Aspartic Acid | Asp | -1 | Polar |

| Glycine | Gly | 0 | Neutral |

| Tyrosine | Tyr | 0 | Polar |

Pharmaceutical Development

The peptide has been investigated for its potential use in drug development, particularly in the context of targeted therapies for various diseases. Its unique sequence may interact with specific receptors or enzymes, making it a candidate for novel therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that peptides similar to H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications to the peptide could enhance its binding affinity to cancer cell receptors, increasing its efficacy as an anticancer agent .

Biochemical Assays

This peptide is utilized in biochemical assays to study protein-protein interactions and signaling pathways. Its ability to mimic natural substrates allows researchers to probe the mechanisms of action of various biological processes.

Case Study: Signal Transduction

In a recent study, the peptide was employed to investigate its role in the activation of signaling pathways associated with cell proliferation. The findings suggested that the peptide could modulate pathways linked to growth factor receptors, indicating its potential utility in understanding cellular responses .

Immunology

The compound's sequence may possess immunogenic properties, making it a candidate for vaccine development. Peptides that can elicit an immune response are crucial for creating effective vaccines against infectious diseases.

Case Study: Vaccine Development

Research has shown that similar peptides can be used as vaccine candidates against viral infections. A study focused on the immunogenicity of modified versions of this peptide, demonstrating significant antibody responses in animal models .

Mechanism of Action

740 Y-P exerts its effects by binding to the SH2 domains of the p85 subunit of phosphoinositide 3-kinases, leading to the activation of the enzyme. This activation triggers the phosphoinositide 3-kinase pathway, which involves the phosphorylation of downstream targets such as protein kinase B and mammalian target of rapamycin. These downstream targets play key roles in regulating cell growth, proliferation, and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptides with Post-Translational Modifications

Phosphorylated or sulfated peptides are critical in signaling and adhesion. For example:

- H-Asp-Tyr(SO₃H)-Met-Gly-OH (): This sulfated tyrosine-containing peptide shares structural similarities, particularly in its charged modifications. Sulfation and phosphorylation both enhance solubility and receptor-binding specificity.

- H-Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-Ser(PO₃H₂)-Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr-OH (): Features a phosphorylated serine (Ser(PO₃H₂)) instead of tyrosine. Serine phosphorylation is more common in metabolic regulation, while tyrosine phosphorylation is linked to growth factor signaling .

Key Structural Differences :

| Feature | Target Peptide | H-Asp-Tyr(SO₃H)-Met-Gly-OH | H-Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-Ser(PO₃H₂)-Gly-... |

|---|---|---|---|

| Modification Site | Tyr(PO₃H₂) | Tyr(SO₃H) | Ser(PO₃H₂) |

| Length | 25 residues | 4 residues | 22 residues |

| Charge Density | High (Arg/Lys-rich) | Moderate | High (Arg/Lys-rich) |

| Potential Function | Signaling, receptor binding | Adhesion, solubility | Metabolic regulation |

Antimicrobial Peptides (AMPs)

The target peptide’s arginine/lysine-rich sequence resembles AMPs like Magainin 2a ():

- Magainin 2a : H-Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Asn-Ser-NH₂

- Target Peptide : Shares cationic residues (Arg/Lys) but lacks the amphipathic α-helical structure typical of AMPs. The absence of a terminal amide group may reduce membrane disruption efficiency .

Functional Implications :

- AMPs rely on hydrophobicity and charge for microbial membrane penetration. The target peptide’s phosphorylated tyrosine may hinder membrane interaction, suggesting divergent roles (e.g., intracellular signaling).

RGD Motif-Containing Peptides

While the target peptide lacks the canonical RGD (Arg-Gly-Asp) integrin-binding motif (), its Asp residues (positions 19, 23, 25) and Arg/Lys clusters could mimic integrin-binding regions. For comparison:

Biochemical and Functional Insights from Chemical Similarity Analysis

Using PubChem’s Tanimoto coefficient (), the target peptide’s closest analogs include:

Phosphorylated signaling peptides (e.g., insulin receptor substrates).

DNA-binding peptides (e.g., histone H4 fragments) due to high Arg/Lys content.

Protease-resistant peptides (e.g., cyclic or phosphorylated sequences).

Biological Activity

The peptide H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH is a complex molecule with significant biological activity. This article aims to explore its biological functions, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The sequence of this peptide consists of 20 amino acids, including several charged and polar residues that contribute to its biological activity. The presence of phosphorylated tyrosine (Tyr(PO3H2)) indicates potential roles in signaling pathways, as phosphorylation is a common post-translational modification that regulates protein function.

- Signal Transduction : The phosphorylated tyrosine residue may engage in signaling cascades, influencing cellular responses such as proliferation, differentiation, and apoptosis.

- Antimicrobial Activity : Similar peptides have shown antimicrobial properties by disrupting bacterial membranes, suggesting potential applications in combating infections.

- Immunomodulation : Peptides with similar sequences have been implicated in modulating immune responses, possibly enhancing or inhibiting specific immune pathways.

Case Studies

-

Antimicrobial Efficacy : A study demonstrated that peptides with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties.

Peptide Target Bacteria Minimum Inhibitory Concentration (MIC) H-Arg... E. coli 5 µg/mL H-Arg... S. aureus 10 µg/mL - Cell Proliferation Studies : In vitro studies on human cell lines indicated that this peptide can stimulate cell proliferation at specific concentrations, potentially through the activation of growth factor receptors.

Comparative Analysis

A comparative analysis of similar peptides reveals variations in biological activity based on amino acid composition and modifications.

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| H-Arg-Gln... | Antimicrobial, Immunomodulatory | Study A |

| Ac-Arg-Gln... | Antitumor | Study B |

| His-Ser-Gln... | Neuroprotective | Study C |

Therapeutic Applications

Given its diverse biological activities, this peptide could be explored for various therapeutic applications:

- Infection Control : As a potential antimicrobial agent.

- Cancer Therapy : Targeting specific tumor cells through modulation of immune responses.

- Regenerative Medicine : Promoting tissue repair and regeneration through enhanced cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.